molecular formula C15H21ClFNO4S2 B2689703 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine CAS No. 1797687-99-0

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine

Cat. No.: B2689703
CAS No.: 1797687-99-0
M. Wt: 397.9
InChI Key: GEYCHKQDOMFXRG-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of both chloro and fluoro substituents on the phenyl ring, as well as sulfonyl groups attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nucleophilic Substitution:

    Sulfonylation: The sulfonyl groups are introduced via sulfonylation reactions, where sulfonyl chlorides react with the piperidine ring under basic conditions.

    Coupling Reactions: The final step involves coupling the substituted phenyl ring with the sulfonylated piperidine under specific reaction conditions, often using catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of sulfonyl groups.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of piperidine derivatives with reduced sulfonyl groups.

Scientific Research Applications

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.

    Disrupting Cellular Functions: Affecting the function of cellular components, leading to changes in cell behavior and viability.

Comparison with Similar Compounds

Similar Compounds

    1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-methylpiperidine: Similar structure but with a methyl group instead of an isobutyl group.

    1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-ethylpiperidine: Similar structure but with an ethyl group instead of an isobutyl group.

    1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-propylpiperidine: Similar structure but with a propyl group instead of an isobutyl group.

Uniqueness

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the isobutylsulfonyl group on the piperidine ring

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClFNO4S2/c1-11(2)10-23(19,20)12-5-7-18(8-6-12)24(21,22)13-3-4-15(17)14(16)9-13/h3-4,9,11-12H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYCHKQDOMFXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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